Monomethyl auristatin E intermediate-2
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Overview
Description
Monomethyl auristatin E intermediate-2 is a synthetic compound derived from peptides found in marine shell-less molluscs called Dolabella auricularia. It is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-2 involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective reductions, and coupling reactions. The final product is obtained through a series of purification steps, including chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monomethyl auristatin E intermediate-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications in drug development .
Scientific Research Applications
Monomethyl auristatin E intermediate-2 has a wide range of scientific research applications, including:
Mechanism of Action
Monomethyl auristatin E intermediate-2 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. The compound is linked to a monoclonal antibody, which directs it to cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism. This leads to the disruption of the microtubule network, causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin F: Similar to monomethyl auristatin E but with different membrane permeability and bystander activity.
Dolastatin 10: The natural product from which monomethyl auristatin E is derived.
Vinblastine: Another antimitotic drug used for Hodgkin lymphoma and other types of cancer.
Uniqueness
Monomethyl auristatin E intermediate-2 is unique due to its high potency and specificity when used in antibody-drug conjugates. Its ability to be selectively delivered to tumor cells while sparing normal tissues makes it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C15H27NO6 |
---|---|
Molecular Weight |
317.38 g/mol |
IUPAC Name |
(2R,3R)-3-(methoxymethoxy)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C15H27NO6/c1-10(13(17)18)12(21-9-20-5)11-7-6-8-16(11)14(19)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,17,18)/t10-,11+,12-/m1/s1 |
InChI Key |
XXJRADINQBEQRW-GRYCIOLGSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |
Origin of Product |
United States |
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